4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide
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Overview
Description
4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a chemical compound with the molecular formula C₁₇H₁₇FN₂O₄ and a molecular weight of 332.326 Da . This compound belongs to the class of benzamides and is characterized by the presence of a butoxy group, a fluoro group, and a nitro group attached to a benzamide core .
Preparation Methods
The synthesis of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the reaction of 4-fluoro-3-nitroaniline with 4-butoxybenzoyl chloride under appropriate reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Scientific Research Applications
4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide can be compared with other similar compounds such as:
4-butoxy-N-(4-chloro-3-nitrophenyl)benzamide: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
4-butoxy-N-(4-bromo-3-nitrophenyl)benzamide: This compound has a bromo group instead of a fluoro group, which can also influence its properties.
4-butoxy-N-(4-iodo-3-nitrophenyl)benzamide: This compound has an iodo group instead of a fluoro group, which can lead to different chemical and biological behaviors.
Properties
IUPAC Name |
4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-2-3-10-24-14-7-4-12(5-8-14)17(21)19-13-6-9-15(18)16(11-13)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEIGYBGFZBQQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365011 |
Source
|
Record name | 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6181-08-4 |
Source
|
Record name | 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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